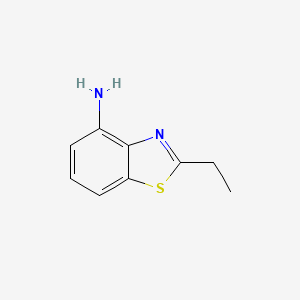

2-Ethyl-1,3-benzothiazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2S |

|---|---|

Molecular Weight |

178.26 g/mol |

IUPAC Name |

2-ethyl-1,3-benzothiazol-4-amine |

InChI |

InChI=1S/C9H10N2S/c1-2-8-11-9-6(10)4-3-5-7(9)12-8/h3-5H,2,10H2,1H3 |

InChI Key |

ZMWHXSOEDQYPSI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(C=CC=C2S1)N |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of 2 Ethyl 1,3 Benzothiazol 4 Amine

Reactivity of the 1,3-Benzothiazole Ring System

The reactivity of the benzothiazole (B30560) core is dictated by the electronic interplay between the fused benzene (B151609) and thiazole (B1198619) rings. Generally, the benzothiazole system can participate in both electrophilic and nucleophilic substitution reactions, with the specific conditions and sites of reaction being highly dependent on the nature of the substituents present. thieme-connect.de

Electrophilic Aromatic Substitution on the Benzene Moiety (Positions 5, 6, 7)

Electrophilic aromatic substitution (EAS) targets the benzene portion of the benzothiazole ring. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the fused thiazole ring, the C-2 ethyl group, and, most significantly, the C-4 amine group.

The C-4 amino group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. youtube.commasterorganicchemistry.com This substantially increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles. The ortho positions relative to the amine are C-5 and C-3 (within the thiazole ring), and the para position is C-7.

Therefore, incoming electrophiles are predicted to preferentially substitute at the positions most activated by the amine group. The primary sites for electrophilic attack are the C-7 (para) and C-5 (ortho) positions. Steric hindrance from the adjacent fused thiazole ring might slightly disfavor substitution at the C-5 position compared to the C-7 position.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst introduces a halogen atom. beilstein-journals.org Given the activated nature of the ring, a catalyst may not always be necessary.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group.

Friedel-Crafts Alkylation and Acylation: These reactions are typically challenging on amine-substituted rings because the amine group can coordinate with the Lewis acid catalyst, deactivating it. Protection of the amine group is often required.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-Ethyl-1,3-benzothiazol-4-amine

| Reaction | Reagents | Major Product(s) | Minor Product(s) |

| Bromination | Br₂/FeBr₃ or Br₂ in Acetic Acid | 7-Bromo-2-ethyl-1,3-benzothiazol-4-amine | 5-Bromo-2-ethyl-1,3-benzothiazol-4-amine |

| Nitration | HNO₃/H₂SO₄ | 7-Nitro-2-ethyl-1,3-benzothiazol-4-amine | 5-Nitro-2-ethyl-1,3-benzothiazol-4-amine |

| Sulfonation | Fuming H₂SO₄ | 2-Ethyl-4-amino-1,3-benzothiazole-7-sulfonic acid | 2-Ethyl-4-amino-1,3-benzothiazole-5-sulfonic acid |

Nucleophilic Substitution Reactions on the Thiazole Ring

The thiazole ring in benzothiazoles is generally resistant to nucleophilic aromatic substitution. However, such reactions can occur if a good leaving group is present at the C-2 position. For this compound itself, direct nucleophilic attack on the thiazole ring is unlikely as there is no suitable leaving group.

If a derivative, such as 2-chloro-1,3-benzothiazol-4-amine, were used, the chlorine atom at the C-2 position could be displaced by various nucleophiles. The presence of the electron-withdrawing nitrogen atom in the thiazole ring helps to stabilize the intermediate formed during nucleophilic attack at this position.

Reactivity of the C-2 Ethyl Group

The ethyl group at the C-2 position exhibits reactivity characteristic of alkyl groups attached to an aromatic heterocycle, particularly at the carbon atom adjacent to the ring (the α-carbon or benzylic-like position).

Alpha-Carbon Functionalization (e.g., oxidation, halogenation)

The α-carbon of the ethyl group is activated by the adjacent thiazole ring, making the α-hydrogens more reactive.

Oxidation: The ethyl group can be oxidized under specific conditions. For instance, studies on 2-methylbenzothiazole (B86508) have shown that oxidation can occur at the methyl group to form an aldehyde. nih.govresearchgate.net A similar transformation of the ethyl group on this compound would be expected to yield 1-(4-amino-1,3-benzothiazol-2-yl)ethan-1-one (an acetyl group) or, under milder conditions, 1-(4-amino-1,3-benzothiazol-2-yl)ethan-1-ol.

Halogenation: Free radical halogenation, for example with N-bromosuccinimide (NBS) and a radical initiator, would be expected to selectively introduce a halogen at the α-carbon, yielding 2-(1-haloethyl)-1,3-benzothiazol-4-amine. This selectivity is due to the formation of a stabilized radical intermediate at the benzylic-like position.

Reactions Involving the Terminal Methyl Group

Reactions specifically targeting the terminal methyl group of the C-2 ethyl substituent are less common and generally require more forcing conditions or specific reagents, as the α-position is more reactive. It is plausible that under certain conditions, such as metal-catalyzed C-H activation, functionalization could be directed to the terminal carbon, but this is not a primary mode of reactivity.

Reactivity of the C-4 Amine Group

The primary aromatic amine group at the C-4 position is a versatile functional group that can undergo a variety of chemical transformations.

Acylation: The amine readily reacts with acid chlorides or acid anhydrides to form the corresponding amides. This reaction is often used to protect the amine group during other synthetic steps, such as Friedel-Crafts reactions.

Alkylation: The amine can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salts).

Diazotization: As a primary aromatic amine, the C-4 amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. organic-chemistry.orgbyjus.com This diazonium salt is a valuable synthetic intermediate. scirp.org It can be subsequently replaced by a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer or related reactions. It can also be used as an electrophile in azo coupling reactions to form brightly colored azo compounds. google.com

Table 2: Key Reactions of the C-4 Amine Group

| Reaction Type | Typical Reagents | Product Type |

| Acylation | Acetyl chloride, Pyridine (B92270) | N-(2-Ethyl-1,3-benzothiazol-4-yl)acetamide |

| Alkylation | Methyl iodide (excess) | 4-(Dimethylamino)-2-ethyl-1,3-benzothiazole |

| Diazotization | NaNO₂, HCl (0-5 °C) | 2-Ethyl-1,3-benzothiazol-4-diazonium chloride |

| Sandmeyer (from diazonium) | CuCl/HCl | 4-Chloro-2-ethyl-1,3-benzothiazole |

| Azo Coupling (from diazonium) | Phenol (B47542) | 4-((4-Hydroxyphenyl)diazenyl)-2-ethyl-1,3-benzothiazole |

Nucleophilic Reactivity and Protonation Equilibria

The primary amino group at the 4-position of the benzothiazole ring is the main center of nucleophilicity. Its reactivity is influenced by the electronic effects of the fused thiazole ring and the 2-ethyl substituent. In general, the nucleophilicity of an aromatic amine is a function of the availability of the lone pair of electrons on the nitrogen atom.

Protonation of this compound is expected to occur at the most basic site. The primary amino group at the 4-position is the most likely site of protonation in an acidic medium, forming the corresponding ammonium salt. This is a typical reaction for aromatic amines. researchgate.net The endocyclic nitrogen atom of the thiazole ring is generally less basic due to the delocalization of its lone pair within the aromatic system. scirp.org

Table 1: Predicted Acid Dissociation Constant (pKa) and Basicity

| Compound | Predicted pKa of Conjugate Acid | Relative Basicity |

| Aniline | 4.6 | Reference |

| 2-Aminobenzothiazole (B30445) | ~3.0 | Less basic than aniline |

| This compound | 3.5 - 4.5 | Potentially slightly less basic than aniline |

Note: The pKa value for this compound is an estimate based on the electronic effects of the benzothiazole ring system and the ethyl substituent.

Acylation Reactions

Acylation of this compound involves the reaction of the nucleophilic amino group with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is a standard method for the protection of amino groups or for the synthesis of more complex derivatives. umpr.ac.idchemguide.co.uk

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the 4-amino group attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride) to yield the N-acylated product. The presence of a base, such as pyridine or triethylamine, is often required to neutralize the hydrogen halide byproduct. nih.gov

For instance, the reaction with acetyl chloride would yield N-(2-ethyl-1,3-benzothiazol-4-yl)acetamide. The ethyl group at the 2-position is not expected to sterically hinder the reaction at the 4-amino group. The reactivity of the amino group in acylation will be influenced by its nucleophilicity, as discussed in the previous section.

Alkylation Reactions

The 4-amino group of this compound can undergo N-alkylation with alkyl halides or other alkylating agents. This reaction introduces an alkyl group onto the nitrogen atom, leading to the formation of secondary and potentially tertiary amines. rsc.orgchemistrystudent.com

The reaction mechanism is a nucleophilic substitution (SN2) reaction, where the amino group acts as the nucleophile and attacks the electrophilic carbon of the alkylating agent, displacing the leaving group. The regioselectivity of alkylation in aminobenzothiazoles can be complex, as both the exocyclic and endocyclic nitrogen atoms can potentially be alkylated. nih.gov However, in the case of this compound, the primary amino group at the 4-position is more nucleophilic and sterically more accessible than the endocyclic nitrogen, making it the preferred site of initial alkylation.

Over-alkylation to form the tertiary amine can occur, especially with an excess of the alkylating agent. The reaction conditions, such as the nature of the solvent and the base used, can influence the extent of alkylation.

Condensation Reactions (e.g., Schiff Base Formation)

This compound, being a primary aromatic amine, readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). nih.govyoutube.com This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. youtube.com

The general reaction involves the nucleophilic attack of the 4-amino group on the carbonyl carbon of the aldehyde or ketone. Proton transfer and subsequent elimination of a water molecule lead to the formation of the Schiff base. youtube.com The reaction is reversible, and the removal of water can drive the equilibrium towards the product. youtube.com

For example, the reaction with benzaldehyde (B42025) would produce N-(2-ethyl-1,3-benzothiazol-4-yl)-1-phenylmethanimine. The formation and stability of the Schiff base can be influenced by the electronic nature of the substituents on both the benzothiazole and the aldehyde/ketone.

Table 2: Representative Condensation Reactions

| Reactant 1 | Reactant 2 | Product (Schiff Base) |

| This compound | Benzaldehyde | N-(2-ethyl-1,3-benzothiazol-4-yl)-1-phenylmethanimine |

| This compound | Acetone | N-(2-ethyl-1,3-benzothiazol-4-yl)propan-2-imine |

Diazotization and Coupling Reactions

The primary aromatic amino group at the 4-position of this compound can be converted into a diazonium salt through a process called diazotization. byjus.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). byjus.comorganic-chemistry.org

The resulting diazonium salt, 2-ethyl-1,3-benzothiazol-4-diazonium chloride, is a versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a variety of nucleophiles in Sandmeyer-type reactions.

Furthermore, the diazonium salt can act as an electrophile and undergo coupling reactions with activated aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. nih.gov The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich aromatic ring, typically at the para position to the activating group. nih.gov For example, coupling with phenol would yield an azo dye containing both the benzothiazole and phenol moieties. The reaction is generally carried out in a slightly alkaline or acidic medium, depending on the coupling partner. google.com

Derivatization Strategies for Advanced Research on 2 Ethyl 1,3 Benzothiazol 4 Amine

Chemical Modification of the C-4 Amino Group

The primary amino group at the C-4 position is a versatile handle for a wide range of chemical transformations due to its nucleophilic nature.

Formation of Amides, Ureas, and Thioureas

The nucleophilic amino group readily reacts with various electrophilic reagents to form stable amide, urea, and thiourea linkages. These reactions are fundamental in medicinal chemistry for creating derivatives with altered solubility, polarity, and hydrogen bonding capabilities.

Amides are typically synthesized by reacting 2-Ethyl-1,3-benzothiazol-4-amine with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This reaction allows for the introduction of a vast array of acyl groups, thereby modifying the steric and electronic properties of the parent molecule.

Ureas and Thioureas are formed through the reaction of the C-4 amino group with isocyanates and isothiocyanates, respectively. These reactions generally proceed under mild conditions and provide derivatives with enhanced hydrogen-bond donor and acceptor properties, which can be crucial for molecular recognition processes.

| Derivative | Reagent Class | Resulting Linkage |

| Amide | Acyl Halide / Anhydride | -NH-C(=O)-R |

| Urea | Isocyanate | -NH-C(=O)-NH-R |

| Thiourea | Isothiocyanate | -NH-C(=S)-NH-R |

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., triazoles, pyrimidines)

The C-4 amino group can act as a key building block for the construction of more complex, fused heterocyclic systems. These reactions typically involve bifunctional reagents that react with both the amino group and an adjacent position on the aromatic ring to form a new ring system.

For instance, the amino group can be a starting point for creating fused triazole rings through a multi-step synthesis involving diazotization followed by cycloaddition reactions. Similarly, condensation reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine rings. These strategies significantly increase the structural complexity and planarity of the molecule, opening up new avenues for investigation in materials science and medicinal chemistry.

Functionalization of the C-2 Ethyl Group

While less reactive than the C-4 amino group, the C-2 ethyl group provides an additional site for modification, allowing for the exploration of structure-activity relationships related to this portion of the molecule.

Synthesis of Extended Alkyl or Alkenyl Chains

The α-carbon of the C-2 ethyl group can be deprotonated using a strong base, such as lithium diisopropylamide (LDA), to generate a carbanion. This nucleophile can then be reacted with various electrophiles, like alkyl halides, to extend the carbon chain. Furthermore, subsequent chemical transformations can introduce unsaturation, leading to alkenyl derivatives. These modifications primarily influence the lipophilicity and conformational flexibility of the molecule.

Introduction of Oxygen or Nitrogen Heterocycles via the Ethyl Moiety

The C-2 ethyl group can serve as an anchor point for the attachment of various heterocyclic moieties. This can be achieved by first introducing a more reactive functional group onto the ethyl side chain, such as a hydroxyl or a halide. For example, oxidation of the ethyl group could yield a carboxylic acid, which can then be coupled with a variety of amino-substituted heterocycles using standard peptide coupling techniques. Alternatively, halogenation of the ethyl group allows for nucleophilic substitution reactions with oxygen or nitrogen-containing heterocycles. These derivatizations can introduce new hydrogen bonding sites and significantly alter the steric profile of the parent compound.

Modifications on the Benzene (B151609) Moiety (Excluding C-4 Amine)

The strategic derivatization of the benzene ring of this compound, while preserving the integrity of the C-4 amino group, is a key area of research for modulating the compound's electronic and biological properties. Electrophilic aromatic substitution (SEAr) is the primary pathway for introducing new functionalities onto the benzene moiety. The regioselectivity of these reactions is predominantly governed by the powerful activating and ortho-, para-directing influence of the C-4 amino group. This directing effect significantly enhances the electron density at the positions ortho (C-5) and para (C-7) to the amine, making them the preferred sites for electrophilic attack.

Introduction of Halogen Substituents

Halogenation is a fundamental derivatization strategy to introduce chlorine, bromine, or iodine atoms onto the benzene ring of this compound. These halogen substituents can serve as versatile synthetic handles for further modifications through cross-coupling reactions or act as modulators of the molecule's physicochemical properties.

Regioselectivity in Halogenation:

The 4-amino group, being a strong activating group, dictates the position of halogenation. wikipedia.org Consequently, electrophilic halogenation of this compound is expected to yield a mixture of 5-halo and 7-halo derivatives. The precise ratio of these isomers can be influenced by steric hindrance and the specific reaction conditions employed. The 2-ethyl group and the fused thiazole (B1198619) ring may exert some steric influence, potentially favoring substitution at the less hindered C-7 position.

Halogenating Agents and Conditions:

A variety of reagents can be employed for the halogenation of activated aromatic systems like this compound. The choice of reagent and reaction conditions allows for a degree of control over the extent and selectivity of the halogenation.

Chlorination: Typically achieved using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) in a suitable solvent like dichloromethane or acetic acid.

Bromination: Commonly carried out with N-bromosuccinimide (NBS) or bromine in acetic acid. The use of a milder reagent like NBS can help to minimize side reactions.

Iodination: Can be accomplished using N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent, such as nitric acid or hydrogen peroxide.

Illustrative Data on Halogenation Strategies:

| Halogen | Reagent(s) | Typical Conditions | Expected Major Products |

| Chlorine | N-Chlorosuccinimide (NCS) | Inert solvent (e.g., DCM, THF), room temperature | 5-Chloro-2-ethyl-1,3-benzothiazol-4-amine and 7-Chloro-2-ethyl-1,3-benzothiazol-4-amine |

| Bromine | N-Bromosuccinimide (NBS) | Acetonitrile or DMF, room temperature | 5-Bromo-2-ethyl-1,3-benzothiazol-4-amine and 7-Bromo-2-ethyl-1,3-benzothiazol-4-amine |

| Iodine | N-Iodosuccinimide (NIS) | Acetic acid or DMF, elevated temperature | 5-Iodo-2-ethyl-1,3-benzothiazol-4-amine and 7-Iodo-2-ethyl-1,3-benzothiazol-4-amine |

Note: The precise reaction conditions and product distributions would need to be determined empirically for this compound.

Incorporation of Electron-Withdrawing and Electron-Donating Groups

The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) onto the benzene moiety of this compound can significantly alter its electronic properties, which in turn can influence its reactivity, spectral characteristics, and biological activity.

Incorporation of Electron-Withdrawing Groups (EWGs):

Nitration is a classic example of an electrophilic aromatic substitution reaction that introduces a strong electron-withdrawing nitro (-NO2) group. The presence of the activating 4-amino group necessitates careful control of reaction conditions to prevent over-nitration and oxidative side reactions. Milder nitrating agents and lower temperatures are generally preferred. Similar to halogenation, the substitution is directed to the C-5 and C-7 positions. For instance, the synthesis of 2-amino-4-chloro-5-nitro-benzothiazole has been reported, demonstrating the feasibility of introducing a nitro group onto a 4-aminobenzothiazole core. rjptonline.org

Other EWGs, such as cyano (-CN) or sulfonyl (-SO2R) groups, can be introduced through various synthetic methodologies, often involving multi-step sequences.

Incorporation of Electron-Donating Groups (EDGs):

The direct introduction of electron-donating groups like alkoxy (-OR) or alkyl (-R) groups via electrophilic aromatic substitution on a highly activated system can be challenging due to the potential for multiple substitutions and side reactions. However, such groups can be incorporated through alternative synthetic routes. For example, a hydroxyl group can be introduced, which can then be alkylated to yield an alkoxy group. The synthesis of various alkoxy-substituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones showcases the incorporation of such groups in related heterocyclic systems. researchgate.net

Illustrative Data on EWG and EDG Incorporation:

| Group Type | Example Group | Reagent(s) | Typical Conditions | Expected Major Products |

| Electron-Withdrawing | Nitro (-NO2) | Nitric acid/Sulfuric acid | Low temperature (e.g., 0 °C) | 2-Ethyl-5-nitro-1,3-benzothiazol-4-amine and 2-Ethyl-7-nitro-1,3-benzothiazol-4-amine |

| Electron-Donating | Methoxy (-OCH3) | 1. Nitration followed by reduction to amino group, then diazotization and hydrolysis to hydroxyl group. 2. Alkylation of the hydroxyl group with a methylating agent (e.g., dimethyl sulfate). | Multi-step synthesis | 2-Ethyl-5-methoxy-1,3-benzothiazol-4-amine or 2-Ethyl-7-methoxy-1,3-benzothiazol-4-amine |

Note: The direct introduction of some functional groups may not be feasible and could require multi-step synthetic strategies.

Spectroscopic Characterization Techniques for 2 Ethyl 1,3 Benzothiazol 4 Amine and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Ethyl-1,3-benzothiazol-4-amine and its derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

Proton NMR (¹H NMR) for Structural Elucidation and Proton Environments

¹H NMR spectroscopy provides information about the number of different types of protons and their immediate electronic environment. In a typical ¹H NMR spectrum of a 2-ethyl-1,3-benzothiazole (B42386) derivative, distinct signals for the aromatic protons of the benzothiazole (B30560) ring system and the protons of the ethyl group would be expected.

The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and splitting patterns depend on the substitution pattern on the benzene (B151609) ring. The amine proton (NH₂) would likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The ethyl group protons would present as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a characteristic pattern for an ethyl substituent.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| Amine-H (NH₂) | Variable (Broad) | Singlet |

| Methylene-H (-CH₂) | ~2.5 - 3.0 | Quartet |

| Methyl-H (-CH₃) | ~1.2 - 1.5 | Triplet |

Carbon NMR (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., C, CH, CH₂, CH₃). In this compound, one would expect to see signals corresponding to the carbons of the benzothiazole core and the ethyl group.

The carbons of the benzothiazole ring are typically found in the aromatic region of the spectrum (δ 110-160 ppm). The carbon atom of the C=N group within the thiazole (B1198619) ring is characteristically deshielded and appears further downfield. For example, in some N-benzothiazol-2-yl benzamide (B126) derivatives, the C=N carbon appears at δ ~175 ppm. japsonline.com The carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| C=N (Thiazole) | 160 - 175 |

| Aromatic-C | 110 - 155 |

| Methylene-C (-CH₂) | 20 - 30 |

| Methyl-C (-CH₃) | 10 - 20 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

2D NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also reveal correlations between adjacent protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. sdsu.edu An HSQC spectrum of this compound would show a cross-peak between the methylene protons and the methylene carbon, and another between the methyl protons and the methyl carbon. It would also link the aromatic protons to their respective aromatic carbons.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic ring and the ethyl group, the C=N bond of the thiazole ring, and C-S stretching vibrations.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Primary Amine | N-H stretch | 3300 - 3500 (typically two bands) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | 2850 - 2960 |

| Imine | C=N stretch | 1640 - 1690 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Thioether | C-S stretch | 600 - 800 |

The presence of a sharp band around 1640 cm⁻¹ is a common feature in benzothiazole derivatives, corresponding to the C=N stretching vibration. rsc.org The N-H stretching of the amino group is also a key diagnostic peak.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The nominal molecular weight of this compound is 178.25 g/mol . sigmaaldrich.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. Fragmentation of the molecular ion would likely involve the loss of the ethyl group or parts of the thiazole ring. For example, a common fragmentation pathway for ethyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable benzylic-type cation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₉H₁₀N₂S), HRMS would be able to confirm this exact molecular formula by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. nih.gov

GC-MS and LC-MS Applications

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for the separation, identification, and quantification of benzothiazole derivatives. The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the analyte, as well as the complexity of the sample matrix.

LC-MS is particularly well-suited for the analysis of aminobenzothiazoles and their derivatives, which can be thermally labile or have low volatility. For instance, in the analysis of complex environmental or biological samples, LC-MS demonstrates superior sensitivity compared to GC-MS for benzothiazole compounds. nih.gov The use of a high-resolution mass spectrometer (HRMS) in conjunction with liquid chromatography allows for the selective extraction and determination of compounds like 2-aminobenzothiazole (B30445), even in intricate matrices such as environmental water, fish, and dust samples. nih.gov

The typical workflow involves chromatographic separation on a column, followed by ionization of the eluted analyte and detection by the mass spectrometer. The mass spectrum provides a mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which serves as a molecular fingerprint for identification. For this compound, LC-MS can be used to confirm its molecular weight and provide structural information through fragmentation analysis. This is crucial for metabolism studies, impurity profiling, and environmental monitoring. Although direct fragmentation data for this compound is not detailed in the provided literature, analysis of related structures like 2-aminobenzothiazole shows that these techniques are indispensable for their selective determination. nih.gov

| Technique | Application for Benzothiazole Analysis | Advantages |

| LC-MS | Determination in complex matrices (environmental, biological). | Higher sensitivity for benzothiazoles compared to GC-MS; suitable for non-volatile and thermally labile compounds. nih.gov |

| GC-MS | Analysis of volatile benzothiazole derivatives. | Effective for compounds that can be vaporized without decomposition. |

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of conjugated systems like this compound. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are directly related to the molecule's electronic makeup.

The UV-Vis spectra of benzothiazole derivatives are characterized by absorption bands arising from π → π* and sometimes n → π* electronic transitions. nih.govresearchgate.net The benzothiazole core itself is an electron-accepting moiety, and its combination with electron-donating groups, such as the 4-amine group, leads to intramolecular charge transfer (ICT) from the donor to the acceptor. researchgate.net This ICT character significantly influences the electronic and optical properties of the molecule.

Research on various benzothiazole derivatives demonstrates that the nature and position of substituents have a profound impact on their UV-Vis absorption spectra. nih.gov

Electronic Transitions : The primary absorption bands in these molecules are typically due to π → π* transitions within the conjugated aromatic system. nih.govresearchgate.net The presence of heteroatoms (N, S) with lone pairs of electrons may also allow for n → π* transitions, which are generally weaker.

Effect of Conjugation : Extending the π-conjugation length, for example by adding π-bridges, typically results in a bathochromic (red) shift of the maximum absorption wavelength (λmax). researchgate.net

Substituent Effects : The electronic properties of the amine and ethyl groups on the this compound ring will modulate the energy of the frontier molecular orbitals (HOMO and LUMO). The electron-donating amine group is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO energy gap and causing a red shift in the absorption spectrum compared to the unsubstituted benzothiazole. This is a common strategy for tuning the optical properties of such compounds. nih.gov

Studies on related compounds show absorption maxima in the UV region, often with multiple bands corresponding to different electronic transitions within the molecule. nih.govkuleuven.be For example, a study on (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol reported absorption maxima at 338 and 432 nm in chloroform. kuleuven.be The electronic properties and resulting spectra are also sensitive to the solvent environment. nih.gov

| Transition Type | Description | Expected Spectral Region |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Strong absorption in the UV-Vis region. nih.govresearchgate.net |

| n → π | Excitation of an electron from a non-bonding orbital (e.g., on N or S) to a π antibonding orbital. | Weaker absorption, can be red-shifted relative to π → π*. |

| Intramolecular Charge Transfer (ICT) | Electron transfer from an electron-donating part to an electron-accepting part of the molecule upon excitation. | Often results in a broad, long-wavelength absorption band. researchgate.net |

Elemental Analysis (CHNS) for Purity and Empirical Formula Confirmation

Elemental analysis is a cornerstone technique for the characterization of newly synthesized chemical compounds, including this compound. It provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This data is used to determine the empirical formula of the compound and is a critical measure of its purity. aurigaresearch.com

The methodology is typically based on the complete combustion of a small, precisely weighed amount of the substance in an oxygen-rich atmosphere. aurigaresearch.com The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. aurigaresearch.com

For a new compound to be considered pure, the experimentally determined elemental percentages must closely match the theoretically calculated values based on its proposed molecular formula. Most chemistry journals require the found values for C, H, and N to be within ±0.4% of the calculated values to validate the compound's structure and purity. nih.gov This analysis is a fundamental quality control step in pharmaceutical and chemical manufacturing. aurigaresearch.com

For this compound, the molecular formula is C₉H₁₀N₂S. Based on this, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of this compound (C₉H₁₀N₂S)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 9 | 108.099 | 60.64 |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 5.65 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 15.72 |

| Sulfur (S) | 32.06 | 1 | 32.060 | 17.99 |

| Total | 178.253 | 100.00 |

An experimental result from a CHNS analyzer that aligns with these theoretical percentages within the accepted ±0.4% tolerance would provide strong evidence for the successful synthesis and high purity of this compound. nih.gov

Computational and Theoretical Studies of 2 Ethyl 1,3 Benzothiazol 4 Amine

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are foundational to understanding the behavior of a molecule in isolation. These in silico techniques can predict various properties before a compound is ever synthesized, offering a cost-effective and efficient means of scientific inquiry.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of atoms. For 2-Ethyl-1,3-benzothiazol-4-amine, this involves considering the planarity of the fused benzothiazole (B30560) ring system and the rotational freedom around the single bonds connected to the ethyl and amine substituents. wikipedia.orgmgesjournals.com

Density Functional Theory (DFT) is a robust method for this purpose, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*) to achieve a balance between accuracy and computational cost. mgesjournals.commdpi.com Conformational analysis would explore the energy landscape associated with the rotation of the ethyl group's C-C bond and the orientation of the amine group relative to the aromatic ring, identifying the global minimum energy conformer. The benzothiazole core itself is nearly planar. wikipedia.org

Table 1: Predicted Geometrical Parameters for this compound * Note: The following data are representative values based on DFT calculations of similar benzothiazole structures and are intended for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-S | ~1.75 Å |

| Bond Length | C=N | ~1.31 Å |

| Bond Length | C-N (amine) | ~1.39 Å |

| Bond Angle | C-S-C | ~89° |

| Bond Angle | C-N=C | ~111° |

| Dihedral Angle | C-C-C-N (ethyl group) | Variable (conformational) |

Understanding the electronic structure is key to predicting a molecule's reactivity and spectral properties. Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests the molecule is more reactive. mdpi.comsciencepub.netresearchgate.net

For this compound, the HOMO is expected to be distributed over the electron-rich benzothiazole ring and the amino group, while the LUMO would likely be centered on the heterocyclic thiazole (B1198619) portion. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It helps identify sites for electrophilic and nucleophilic attack. In this compound, the MEP would likely show negative potential (red/yellow regions) around the electronegative nitrogen and sulfur atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the amine group, highlighting their potential as hydrogen bond donors.

Table 2: Predicted Electronic Properties for this compound * Note: The following data are hypothetical, based on typical values for substituted benzothiazoles calculated via DFT/B3LYP methods, and serve as an illustration of the methodology. sciencepub.netresearchgate.net

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.80 |

| LUMO Energy | -1.35 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

Quantum chemical calculations can also predict key thermodynamic parameters. By performing frequency calculations on the optimized geometry, properties such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy can be determined at different temperatures. mdpi.comnih.gov These values are crucial for understanding the stability of the molecule and predicting the spontaneity of reactions in which it might participate.

Kinetic parameter prediction involves calculating the energy barriers for chemical reactions. For instance, theoretical studies on the formation of related benzothiazole structures have used DFT to map reaction pathways and identify transition states, thereby predicting whether a reaction is thermodynamically and kinetically favorable. nih.gov

Molecular Docking and Binding Affinity Predictions

Given the prevalence of benzothiazoles as pharmacophores, molecular docking is a vital computational tool to predict how this compound might interact with a biological target, such as a protein kinase or enzyme. biointerfaceresearch.comwjarr.comnih.gov Docking algorithms place the ligand (the small molecule) into the binding site of a protein and score the different poses based on their binding affinity. nih.gov

For a hypothetical study, a relevant protein target for benzothiazoles, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or a cyclin-dependent kinase, would be selected. nih.govhep.com.cn The docking simulation would predict the binding mode, identifying key chemical interactions like hydrogen bonds between the amine group and protein residues, hydrophobic interactions involving the benzene (B151609) ring, and potential pi-stacking. The docking score provides an estimate of the binding free energy.

Table 3: Illustrative Molecular Docking Results against a Hypothetical Kinase Target * Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The target and results are not based on published experimental data for this specific compound.

| Parameter | Value/Residue |

|---|---|

| Binding Affinity (Docking Score) | -8.5 kcal/mol |

| Hydrogen Bond Interactions | Amine N-H with Asp104 |

| Thiazole N with Lys32 | |

| Hydrophobic Interactions | Benzene ring with Val65, Leu88 |

| Ethyl group with Ile101 |

Molecular Dynamics Simulations for Conformational Stability

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view. nih.govacs.org An MD simulation would place the docked protein-ligand complex in a simulated physiological environment (water, ions) and calculate the atomic motions over time, typically nanoseconds.

This analysis reveals the stability of the ligand in the binding pocket. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over time suggests a stable binding mode. biointerfaceresearch.com Root-mean-square fluctuation (RMSF) analysis can highlight which parts of the protein or ligand are more flexible. These simulations provide a more realistic assessment of the protein-ligand interaction.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structures of a series of compounds with their biological activity. tandfonline.comresearchgate.netmdpi.comnih.gov To perform a QSAR study involving this compound, one would first need a dataset of structurally similar benzothiazole derivatives with experimentally measured activity against a specific target.

Various molecular descriptors would be calculated for each compound, including:

Electronic descriptors: Dipole moment, HOMO/LUMO energies. tandfonline.comresearchgate.net

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: LogP (partition coefficient). tandfonline.com

Topological descriptors: Descriptors that quantify molecular shape and branching. mdpi.com

Using statistical methods like Multiple Linear Regression (MLR), a QSAR equation is generated. researchgate.net This model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules by identifying which structural features are most important for activity. The model's predictive power is typically validated using an external set of compounds. tandfonline.com

Synthetic Applications of the 2 Ethyl 1,3 Benzothiazol 4 Amine Scaffold

Application as Precursors for Complex Heterocyclic Systems

The presence of a reactive primary amine group on the benzothiazole (B30560) core of 2-ethyl-1,3-benzothiazol-4-amine allows for its use as a key starting material in the synthesis of various fused heterocyclic systems. The amino group can readily participate in condensation reactions with a variety of carbonyl compounds and other electrophiles to form new rings fused to the benzothiazole structure.

One common strategy involves the reaction of aminobenzothiazoles with β-ketoesters and aldehydes in multicomponent reactions to construct fused pyrimidine rings. These reactions, often catalyzed by acids, proceed through a series of condensation and cyclization steps to yield complex polycyclic structures. For instance, the one-pot, three-component reaction of a 2-aminobenzothiazole (B30445) derivative with a β-ketoester and an aldehyde can lead to the formation of pyrimido[2,1-b]benzothiazoles researchgate.net.

Furthermore, the amino group can be acylated and then subjected to intramolecular cyclization to form other heterocyclic rings. For example, reaction with chloroacetyl chloride can yield an N-acylated intermediate that can be cyclized to form thiazolidinone derivatives researchgate.net. These derivatives can serve as scaffolds for further functionalization.

The versatility of the 2-aminobenzothiazole moiety as a precursor is highlighted by its use in the synthesis of various fused systems, including imidazoles, triazines, and thiazolidines researchgate.net.

| Precursor | Reagents | Resulting Heterocyclic System | Reference |

| 2-Aminobenzothiazole derivative | β-ketoester, Aldehyde | Pyrimido[2,1-b]benzothiazole | researchgate.net |

| 2-Aminobenzothiazole | Chloroacetyl chloride, Thiourea | Imidazole-2-thione | researchgate.net |

| 2-Aminobenzothiazole | Chloroacetyl chloride, Urea | Imidazole-2-one | researchgate.net |

| 2-Aminobenzothiazole | Chloroacetyl chloride, Thiosemicarbazide | 1,2,4-Triazine-3-thione | researchgate.net |

Role in Materials Science (e.g., organic semiconductors, dyes, fluorescent markers)

Benzothiazole derivatives are of significant interest in materials science due to their unique electronic and photophysical properties. The extended π-conjugated system of the benzothiazole ring, which can be further extended through substitution, makes these compounds suitable for applications in organic electronics and photonics.

Organic Semiconductors: While specific studies on this compound in organic semiconductors are not widely reported, the broader class of benzothiadiazole (a related heterocyclic system) derivatives has been investigated for their semiconductor properties. Computational studies on molecules incorporating benzochalcogenadiazole units have shown potential for both hole and electron transporting properties, suggesting their utility in ambipolar organic field-effect transistors.

Dyes and Fluorescent Markers: Benzothiazole-containing compounds are well-known for their application as dyes and fluorescent probes. The fluorescence properties of these molecules can be tuned by modifying the substituents on the benzothiazole ring system. For example, the synthesis of azo dyes derived from 2-amino-1,3-benzothiazole has been reported, with the resulting dyes showing a wide range of absorption maxima depending on the coupling components isca.me.

A notable application of benzothiazole-based dyes is as fluorescent probes for the detection of amyloid fibrils, which are associated with various neurodegenerative diseases. For instance, a derivative of thioflavin T, trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium perchlorate (DMASEBT), has been synthesized and shown to exhibit a significant increase in fluorescence intensity upon binding to amyloid fibrils researchgate.net. This property makes it a promising tool for studying the structure and formation of these protein aggregates.

| Application Area | Compound Class | Key Findings | Reference |

| Dyes | Azo dyes from 2-amino-1,3-benzothiazole | Absorption maxima vary with substituents, suitable for dyeing polyester. | isca.me |

| Fluorescent Probes | trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium perchlorate (DMASEBT) | Analogue of Thioflavin T with red-shifted spectra for amyloid fibril detection. | researchgate.net |

| Fluorescent Probes | Benzothiazole-based AIE probe | "Turn-on" fluorescent probe for the detection of hydrogen peroxide in living cells. | nih.gov |

Integration into Polymeric Structures

The incorporation of functional heterocyclic units like this compound into polymer chains can impart desirable electronic, optical, and thermal properties to the resulting materials. The amino group provides a convenient handle for polymerization or for grafting onto existing polymer backbones.

One potential route for integration is through the synthesis of monomers derived from this compound, which can then be polymerized. For example, the amino group could be reacted with acryloyl chloride or a similar vinyl-containing electrophile to produce a polymerizable benzothiazole-functionalized monomer.

Another approach is the post-polymerization modification of conductive polymers. Polyaniline (PANI), a widely studied conductive polymer, consists of repeating aniline units and can be functionalized through reactions on the amino groups of its reduced form (leucoemeraldine) nih.gov. A benzothiazole-containing molecule could potentially be attached to the PANI backbone to modify its properties.

While direct examples of polymers incorporating this compound are not prevalent in the literature, the general strategies for creating functional polymers suggest that this scaffold could be a valuable component in the design of novel polymeric materials with tailored properties.

| Polymer Type | Method of Integration | Potential Properties |

| Vinyl Polymers | Polymerization of a benzothiazole-functionalized monomer | Enhanced thermal stability, specific optical or electronic properties. |

| Conductive Polymers (e.g., Polyaniline) | Post-polymerization modification | Modified conductivity, processability, and sensory capabilities. |

Development of Chemical Probes for Mechanistic Investigations

The benzothiazole scaffold is a key component in the design of chemical probes for studying biological processes and reaction mechanisms due to its favorable photophysical properties and synthetic accessibility.

Fluorescent probes based on the benzothiazole core can be designed to detect specific analytes or to report on changes in the local microenvironment. For example, a benzothiazole-based derivative with an aggregation-induced emission (AIE) property has been developed as a "turn-on" fluorescent probe for detecting hydrogen peroxide in living cells nih.gov. The probe's fluorescence is quenched in its monomeric state but becomes highly emissive upon reaction with hydrogen peroxide, which induces aggregation.

The development of such probes often involves the strategic placement of reactive groups onto the benzothiazole scaffold. These reactive sites can interact with the target analyte, leading to a measurable change in the probe's fluorescence or other spectroscopic properties. The amino group of this compound could serve as an attachment point for such a reactive group, or it could be part of the recognition motif itself.

The versatility of the benzothiazole unit is further demonstrated in the synthesis of probes for detecting a variety of analytes, including cations and anions, by incorporating appropriate recognition moieties nih.gov.

| Probe Type | Target Analyte | Mechanism of Action | Reference |

| Aggregation-Induced Emission (AIE) Probe | Hydrogen Peroxide (H₂O₂) | Analyte-induced aggregation leads to a "turn-on" fluorescence signal. | nih.gov |

| Amyloid Fibril Probe | Amyloid Fibrils | Binding to fibrils restricts intramolecular rotation, causing a large increase in fluorescence quantum yield. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.